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Introduction
Thapsigargin (TG), a sesquiterpene lactone extracted from the plant Thapsia garganica, is a

highly potent and specific, non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-

ATPase (SERCA) pump.[1] In cardiac myocytes, the SERCA2a isoform is crucial for

maintaining calcium (Ca²⁺) homeostasis by pumping Ca²⁺ from the cytosol back into the

sarcoplasmic reticulum (SR) during diastole. By irreversibly inhibiting SERCA, thapsigargin
provides a powerful pharmacological tool to investigate fundamental aspects of cardiac

myocyte physiology and pathophysiology. Its application allows for the precise manipulation of

intracellular Ca²⁺ dynamics, making it invaluable for studying excitation-contraction coupling,

inducing and studying endoplasmic reticulum (ER) stress, and elucidating signaling pathways

involved in apoptosis and cardiac hypertrophy.

Mechanism of Action
Thapsigargin's primary molecular target is the SERCA pump. It binds to the enzyme and locks

it in a Ca²⁺-free "E2" conformational state, forming a dead-end complex.[2][3] This action

effectively blocks the re-uptake of Ca²⁺ into the SR.[4] The consequences of SERCA inhibition

are twofold: depletion of Ca²⁺ stores within the SR and a subsequent elevation of the resting

cytosolic Ca²⁺ concentration.[4] This disruption of Ca²⁺ homeostasis is the trigger for the

downstream cellular effects observed in cardiac myocytes, including impaired contractility and

the induction of the ER stress response.[1]
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Caption: Thapsigargin inhibits the SERCA pump, leading to SR Ca²⁺ depletion and ER stress.

Application Notes
Studying Ca²⁺ Homeostasis and Contractility
Thapsigargin is instrumental in defining the role of the SR in cardiac excitation-contraction

coupling. By specifically ablating the function of the SERCA pump, researchers can quantify

the contribution of SR Ca²⁺ stores to the intracellular Ca²⁺ transient and myocyte contraction.

Studies have consistently shown that thapsigargin treatment dramatically reduces the

amplitude of Ca²⁺ transients and contractile force, highlighting the critical dependence of rat

ventricular myocytes on SR Ca²⁺ cycling for normal function.[5][6][7][8][9][10]

Table 1: Effects of Thapsigargin on Cardiac Myocyte Contractility and Ca²⁺ Transients
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Parameter
Species/Cel
l Type

Thapsigargi
n
Concentrati
on

Duration
Observed
Effect

Reference

Ca²⁺
Transient &
Twitch

Rat
Ventricular
Myocytes

Not
specified

Not
specified

~80%
decrease in
magnitude;
slowed
decay rate

[7]

Contraction &

Ca²⁺

Transient

Rat

Ventricular

Myocytes

100 nM Not specified
Largely

blocked
[6][8]

Contractile

Activity

Adult Rat

Cardiomyocyt

es

300 nM Not specified
Completely

abolished
[9]

| Steady-State Contractions | Single Rat Cardiomyocytes | 1 µM (10⁻⁶ M) | Not specified |

Amplitude reduced to 11 ± 4% of control in 80% of cells |[10] |

Inducing Endoplasmic Reticulum (ER) Stress
The ER (the equivalent of the SR in non-muscle cells) is a primary site for protein folding and

requires a high Ca²⁺ concentration for the proper function of chaperone proteins. By depleting

ER/SR Ca²⁺ stores, thapsigargin is a potent and widely used inducer of the Unfolded Protein

Response (UPR), also known as ER stress.[4][11] This response is a complex signaling

network aimed at restoring homeostasis but can trigger apoptosis if the stress is severe or

prolonged. Key markers of the UPR, including GRP78 (BiP), CHOP (GADD153), and activated

(phosphorylated) eIF2α, are reliably upregulated upon thapsigargin treatment.[12][13][14][15]

Table 2: Thapsigargin Concentrations for Inducing ER Stress in Cardiomyocytes
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Cell Type
Thapsigargin
Concentration

Duration Purpose Reference

HL-1 Atrial
Cardiomyocyt
es

0.1 µM 6 - 30 hours

Induce ER
stress,
measure
mRNA decay

Isolated Murine

Cardiomyocytes
3 µM 5 - 6 hours

Induce ER stress

for mechanical

studies

[13]

Neonatal Rat

Cardiomyocytes
0.25 - 1.0 µM 10 hours

Dose-response

for ER stress

induction

[14]

Neonatal Rat

Cardiomyocytes
3 µM 24 hours

Induce ER stress

and apoptosis
[12]

| Mice (in vivo) | 1 - 3 mg/kg (i.p.) | 48 hours | Induce cardiac ER stress |[13] |
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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